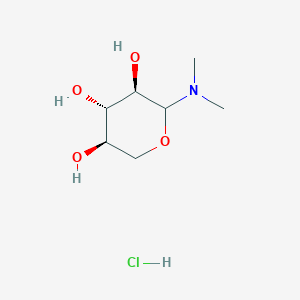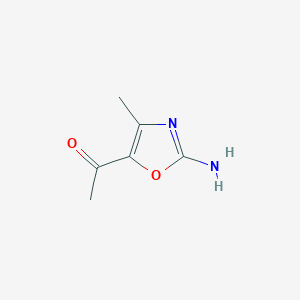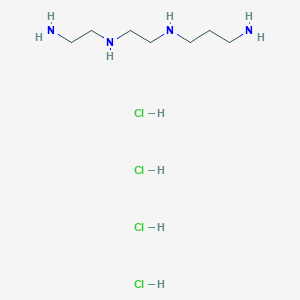
2-Chloro-3-(2-thiazolylcarbonyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related thiazolylcarbonyl pyridine derivatives involves complex reactions, starting from basic precursors like nicotinamide through processes such as Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, demonstrating the compound's accessibility through multi-step synthetic routes. A notable method showcased the conversion of 6-dimethoxymethyl-1,2-dihydro-2-oxo-3-pyridinecarbonitrile into a thiazolyl-pyridine derivative using the Hantzsch and Shioiri methods, highlighting the versatility and complexity of its synthesis process (Zuo Hang-dong, 2010).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Chloro-3-(2-thiazolylcarbonyl)pyridine, such as various thiazolo[4,5-b]pyridine derivatives, has been elucidated through techniques like X-ray crystallography. These studies reveal the planarity of the molecules and the orientations of different substituents around the pyridine core, providing insights into the electronic and structural characteristics critical for their reactivity and properties (H. Lan, Min Zheng, Ye Wang, 2019).
Chemical Reactions and Properties
Thiazolylcarbonyl pyridines undergo various chemical reactions, including electrophilic substitution and reactions with cycloalkenes and cycloalkadienes, leading to diverse derivatives. These reactions are influenced by the structure of the alkene, the nature of the halogen, and reaction conditions, showcasing the compound's versatility in synthesizing novel organic structures (R. S. Ishigeev et al., 2020).
Physical Properties Analysis
The physical properties of thiazolylcarbonyl pyridines, including their solvate formations and crystal structures, have been detailed through various spectroscopic and crystallographic studies. These analyses provide valuable information on the compound's stability, solubility, and intermolecular interactions, critical for its application in synthesis and material science (N. Sivakumar et al., 2014).
Chemical Properties Analysis
Investigations into the chemical properties of thiazolylcarbonyl pyridines include studies on their electrochemical behavior, demonstrating high ionization potentials and good electron affinity. Such properties are essential for applications in electronic materials and chemical sensors, indicating the compound's potential beyond its role in synthesis (Chunxia Tan, Ru Feng, Xiaojun Peng, 2007).
Wissenschaftliche Forschungsanwendungen
Synthesis of Trifluoromethylpyridines
- Scientific Field: Organic Chemistry, specifically in the agrochemical and pharmaceutical industries .
- Application Summary: Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- Methods of Application/Experimental Procedures: Various methods of synthesizing 2,3,5-DCTF have been reported. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase .
- Results/Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Synthesis of Fluorinated Organic Compounds
- Scientific Field: Organic Chemistry, specifically in the development of fluorinated organic compounds .
- Application Summary: Fluorinated organic compounds have seen many advances in the agrochemical, pharmaceutical, and functional materials fields . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the discovery chemist’s arsenal .
- Methods of Application/Experimental Procedures: The development of fluorinated organic chemicals is becoming an increasingly important research topic . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
- Results/Outcomes: The number of applications for these compounds continues to grow . It is expected that many novel applications of trifluoromethylpyridine (TFMP) will be discovered in the future .
Synthesis of Thiazolo[3,2-a]pyrimidines
- Scientific Field: Organic Chemistry, specifically in the synthesis of thiazolo[3,2-a]pyrimidines .
- Application Summary: Thiazolo[3,2-a]pyrimidines and their 2-substituted derivatives have shown high antitumor, antibacterial, and anti-inflammatory activities .
- Methods of Application/Experimental Procedures: The review considers in detail methods of synthesis of thiazolo[3,2-a]pyrimidines, synthesis and chemical properties of their 2-substituted derivatives .
- Results/Outcomes: High antitumor, antibacterial, and anti-inflammatory activities of these compounds have been demonstrated .
Antiviral and Antimicrobial Compounds
- Scientific Field: Medicinal Chemistry, specifically in the development of antiviral and antimicrobial compounds .
- Application Summary: Pyridine is a privileged nucleus among heterocycles; its compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory .
- Methods of Application/Experimental Procedures: In the context of the new life-threatening COVID-19 pandemic caused by the SARS-CoV-2 virus, finding new antiviral and antimicrobial compounds is a priority in current research .
- Results/Outcomes: The development of these compounds is an important research topic, especially in the current context of the COVID-19 pandemic .
Eigenschaften
IUPAC Name |
(2-chloropyridin-3-yl)-(1,3-thiazol-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2OS/c10-8-6(2-1-3-11-8)7(13)9-12-4-5-14-9/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGOPOUPHASIJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)C2=NC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50632557 |
Source


|
| Record name | (2-Chloropyridin-3-yl)(1,3-thiazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50632557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(2-thiazolylcarbonyl)pyridine | |
CAS RN |
191220-43-6 |
Source


|
| Record name | (2-Chloropyridin-3-yl)(1,3-thiazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50632557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B70128.png)

![2-([2-[(4-Chlorophenyl)sulfonyl]ethyl]thio)aniline](/img/structure/B70137.png)
![4-ethoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol](/img/structure/B70138.png)



